REACTION_CXSMILES
|
[CH2:1]([N:12]([CH2:17][C:18](O)=O)[CH2:13][C:14](O)=O)[CH2:2][N:3](CC(O)=O)[CH2:4]C(O)=O.[CH2:21](O)[C@H:22]([C@H:24]([C@@H:26]([C@@H:28]([CH2:30]O)O)O)O)O.[CH2:33](O)[C@H:34]1O[C@H](O[C@:41]2([CH2:50]O)O[C@H:44]([CH2:46]O)[C@@H:43](O)[C@@H:42]2O)[C@H](O)[C@@H](O)[C@@H:35]1[OH:54].CC[Hg]S[C:60]1[C:65]([C:66]([O-:68])=O)=[CH:64][CH:63]=[CH:62][CH:61]=1.[Na+].C(O)[C:71]([NH2:76])([CH2:74]O)[CH2:72]O>>[CH3:64][CH2:65][C:66]([N:76]([CH:71]1[CH2:14][CH2:13][N:12]([CH2:1][CH2:2][C:30]2[CH:28]=[CH:26][CH:24]=[CH:22][CH:21]=2)[CH2:17][CH2:18]1)[C:44]1[CH:43]=[CH:42][CH:41]=[CH:50][CH:46]=1)=[O:68].[CH3:33][CH2:34][C:35]([N:76]([C:60]1[CH:61]=[CH:62][CH:63]=[CH:64][CH:65]=1)[CH:71]1[CH2:72][CH2:4][NH:3][CH2:2][CH2:74]1)=[O:54] |f:3.4|
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
raised to Immunogen A (Hapten A-BSA) (Example 21)
|
Type
|
WASH
|
Details
|
washed 4 times with Tris buffered saline
|
Type
|
ADDITION
|
Details
|
containing Tween 20 (TBST)
|
Type
|
CUSTOM
|
Details
|
tapped dry
|
Type
|
ADDITION
|
Details
|
each was added to the appropriate wells (see FIG. 12)
|
Type
|
ADDITION
|
Details
|
was added to each of the wells
|
Type
|
WAIT
|
Details
|
The plate was incubated at 37° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The excess unbound conjugate was removed
|
Type
|
WASH
|
Details
|
by washing 6 times over a 10 minute period with TBST
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which
|
Type
|
WAIT
|
Details
|
was then incubated for 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
dark at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2CCN(CC2)CCC=3C=CC=CC3
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |